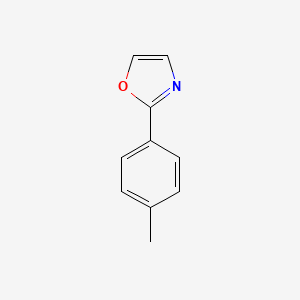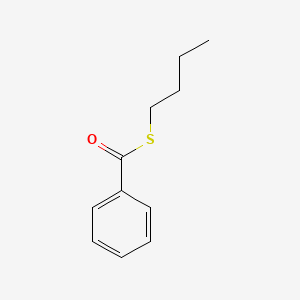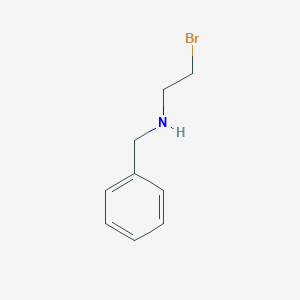![molecular formula C7H5NOS B1281308 Thieno[2,3-b]pyridin-4-ol CAS No. 65075-96-9](/img/structure/B1281308.png)
Thieno[2,3-b]pyridin-4-ol
Übersicht
Beschreibung
Thieno[2,3-b]pyridin-4-ol is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties
Wissenschaftliche Forschungsanwendungen
Thieno[2,3-b]pyridin-4-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It finds applications in the development of agrochemicals and materials science.
Wirkmechanismus
Target of Action
Thieno[2,3-b]pyridin-4-ol derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . Pim-1 kinase is a type of enzyme called a protein kinase that plays a role in cell division and survival, and it is often overactive in cancer cells .
Mode of Action
As a pim-1 kinase inhibitor, it likely works by binding to the pim-1 kinase, thereby preventing it from sending signals that promote cell division and survival . This could lead to a decrease in the growth and proliferation of cancer cells .
Biochemical Pathways
This compound likely affects the pathways downstream of Pim-1 kinase. Pim-1 kinase is involved in several signaling pathways that regulate cell growth, survival, and proliferation . By inhibiting Pim-1 kinase, this compound could disrupt these pathways, leading to a decrease in the growth and survival of cancer cells .
Result of Action
As a Pim-1 kinase inhibitor, this compound could have several effects at the molecular and cellular levels. It could decrease the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis (programmed cell death) . These effects could contribute to its potential anticancer activity .
Biochemische Analyse
Biochemical Properties
Thieno[2,3-b]pyridin-4-ol plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the key interactions involves its role as an inhibitor of Pim-1 kinase, an enzyme that is implicated in cancer progression . By inhibiting Pim-1 kinase, this compound can potentially suppress tumor growth and proliferation. Additionally, this compound has been shown to modulate multidrug resistance, making it a promising candidate for overcoming chemotherapy resistance in cancer treatment .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, thereby inhibiting cell proliferation . This compound also influences cell signaling pathways, particularly those involved in cell survival and growth. For instance, this compound can downregulate the expression of anti-apoptotic genes and upregulate pro-apoptotic genes, leading to enhanced cell death in cancer cells . Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, thereby disrupting the energy balance within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the active site of Pim-1 kinase, thereby inhibiting its activity . The inhibition of Pim-1 kinase leads to a cascade of downstream effects, including the suppression of cell survival pathways and the activation of apoptotic pathways. Additionally, this compound can interact with other biomolecules, such as DNA and RNA, leading to changes in gene expression. These interactions contribute to the compound’s ability to modulate cellular processes and exert its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its effectiveness. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of inhibiting cell proliferation and inducing apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways involves its conversion to inactive metabolites by liver enzymes . This biotransformation is crucial for the compound’s clearance from the body and helps prevent its accumulation to toxic levels. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, allowing it to reach its intracellular targets . Once inside the cell, this compound can bind to various proteins, facilitating its distribution to different cellular compartments. The localization and accumulation of this compound within specific tissues are influenced by its interactions with binding proteins and transporters.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . The localization of this compound within these compartments allows it to interact with its molecular targets, such as DNA, RNA, and enzymes, thereby exerting its therapeutic effects. Additionally, the subcellular localization of this compound can influence its stability and degradation, further impacting its efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridin-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thioxopyridine-3-carbonitrile with various electrophiles under basic conditions . Another approach involves the use of 3-cyanopyridine-2-thiolate as a key intermediate . These reactions often require specific solvents and temperatures to achieve optimal yields.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Thieno[2,3-b]pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Aromatic nucleophilic substitution reactions can introduce various substituents onto the thienopyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyridines .
Vergleich Mit ähnlichen Verbindungen
Thieno[3,2-d]pyrimidine: Another thienopyridine derivative with similar biological activities.
Thieno[3,4-b]pyridine: Known for its applications in medicinal chemistry and material science.
Uniqueness: Thieno[2,3-b]pyridin-4-ol is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness contributes to its distinct pharmacological profile and makes it a valuable compound for drug discovery and development .
Eigenschaften
IUPAC Name |
7H-thieno[2,3-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-6-1-3-8-7-5(6)2-4-10-7/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLNUUIOLDYMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



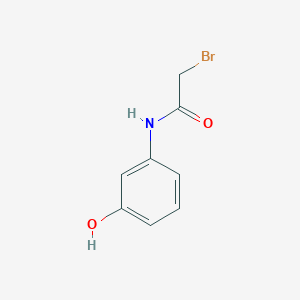
![2-(Benzo[b]thiophen-2-yl)acetic acid](/img/structure/B1281232.png)
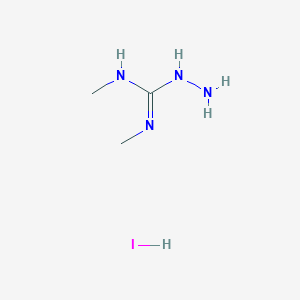
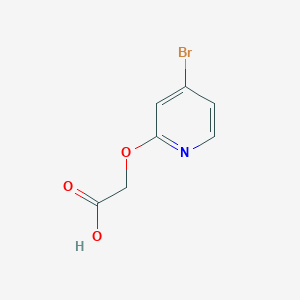
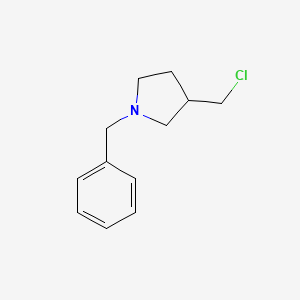
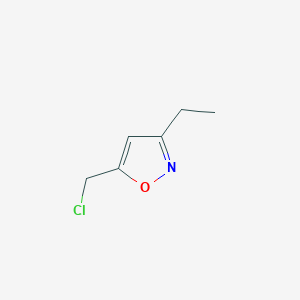
![N-[4-(2-Bromoacetyl)Phenyl]Acetamide](/img/structure/B1281248.png)
![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B1281252.png)


